molecular formula C7H13BrO2 B15246592 (S)-Methyl2-bromo-4-methylpentanoate

(S)-Methyl2-bromo-4-methylpentanoate

Cat. No.: B15246592
M. Wt: 209.08 g/mol
InChI Key: SRPGFJDOALJGMR-LURJTMIESA-N
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Description

(S)-Methyl2-bromo-4-methylpentanoate is an organic compound with a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl2-bromo-4-methylpentanoate typically involves the bromination of (S)-Methyl 4-methylpentanoate. This can be achieved using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl2-bromo-4-methylpentanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction Reactions: The compound can be reduced to (S)-Methyl 4-methylpentanoate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can convert the compound into corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) at moderate temperatures.

    Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent.

    Oxidation: Requires strong oxidizing agents and is usually carried out under acidic or basic conditions depending on the desired product.

Major Products

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

    Reduction: Yields (S)-Methyl 4-methylpentanoate.

    Oxidation: Results in carboxylic acids or ketones.

Scientific Research Applications

(S)-Methyl2-bromo-4-methylpentanoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of chiral drugs and active pharmaceutical ingredients.

    Biological Studies: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industrial Chemistry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl2-bromo-4-methylpentanoate involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. In reduction and oxidation reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl2-bromo-4-methylpentanoate: The enantiomer of (S)-Methyl2-bromo-4-methylpentanoate with similar chemical properties but different biological activities.

    Methyl 2-bromo-4-methylpentanoate: The racemic mixture containing both (S) and ® enantiomers.

    Methyl 4-methylpentanoate: The non-brominated precursor of this compound.

Uniqueness

This compound is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its specific reactivity and selectivity in chemical reactions also distinguish it from its racemic and non-chiral counterparts.

Properties

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

methyl (2S)-2-bromo-4-methylpentanoate

InChI

InChI=1S/C7H13BrO2/c1-5(2)4-6(8)7(9)10-3/h5-6H,4H2,1-3H3/t6-/m0/s1

InChI Key

SRPGFJDOALJGMR-LURJTMIESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)Br

Canonical SMILES

CC(C)CC(C(=O)OC)Br

Origin of Product

United States

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